
6-Chlor-2,3-dihydrobenzofuran-3-ol
Übersicht
Beschreibung
6-Chloro-2,3-dihydrobenzofuran-3-ol is a versatile chemical compound used in various scientific research applications. It is a benzofuran derivative, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling . A highly enantioselective and straightforward intramolecular asymmetric addition of aryl halides to unactivated ketones provides chiral 3-hydroxy-2,3-dihydrobenzofurans .Molecular Structure Analysis
The molecular formula of 6-Chloro-2,3-dihydrobenzofuran-3-ol is C8H7ClO2 . It has a molecular weight of 170.59 . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuranverbindungen haben starke Antitumoraktivitäten gezeigt . Zum Beispiel haben einige substituierte Benzofurane signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen gezeigt . Dies deutet darauf hin, dass „6-Chlor-2,3-dihydrobenzofuran-3-ol“ möglicherweise in der Krebsforschung und -behandlung eingesetzt werden könnte.
Antibakterielle Eigenschaften
Benzofuranverbindungen zeigen auch antibakterielle Aktivitäten . Dies bedeutet, dass „this compound“ möglicherweise bei der Entwicklung neuer antibakterieller Mittel eingesetzt werden könnte.
Antioxidative Wirkungen
Es wurde festgestellt, dass Benzofuranverbindungen antioxidative Eigenschaften besitzen . Dies deutet darauf hin, dass „this compound“ in der Forschung zu oxidativem Stress und verwandten Krankheiten eingesetzt werden könnte.
Antivirene Anwendungen
Benzofuranverbindungen haben antivirale Aktivitäten gezeigt . Zum Beispiel hat eine neuartige makrocyclische Benzofuranverbindung eine Anti-Hepatitis-C-Virus-Aktivität . Dies deutet darauf hin, dass „this compound“ möglicherweise in der antiviralen Forschung eingesetzt werden könnte.
Enzymhemmung
Es wurde festgestellt, dass einige Benzofuran-Derivate als Enzymhemmer hoch aktiv sind . Dies deutet darauf hin, dass „this compound“ in der Forschung zur Enzymhemmung eingesetzt werden könnte.
Ionenkanalmodulation
Es wurde festgestellt, dass Benzofuran-Derivate als Ionenkanalmodulatoren aktiv sind . Dies deutet darauf hin, dass „this compound“ in der Forschung zu Ionenkanälen eingesetzt werden könnte.
GPCR-Liganden
Es wurde festgestellt, dass einige Benzofuran-Derivate als GPCR-Liganden mäßig aktiv sind . Dies deutet darauf hin, dass „this compound“ in der Forschung zu G-Protein-gekoppelten Rezeptoren (GPCRs) eingesetzt werden könnte.
Proteasehemmung
Es wurde festgestellt, dass Benzofuran-Derivate als Proteasehemmer aktiv sind . Dies deutet darauf hin, dass „this compound“ in der Forschung zur Proteasehemmung eingesetzt werden könnte.
Wirkmechanismus
Mode of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of 6-Chloro-2,3-dihydrobenzofuran-3-ol with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways, leading to their diverse pharmacological activities . The specific pathways affected by 6-Chloro-2,3-dihydrobenzofuran-3-ol and their downstream effects need further investigation.
Result of Action
Benzofuran compounds have been shown to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . The specific molecular and cellular effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol are subjects of ongoing research.
Biochemische Analyse
Biochemical Properties
6-Chloro-2,3-dihydrobenzofuran-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, 6-Chloro-2,3-dihydrobenzofuran-3-ol can act as an inhibitor or activator of specific enzymes, thereby influencing various metabolic pathways.
Cellular Effects
The effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, 6-Chloro-2,3-dihydrobenzofuran-3-ol can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance.
Molecular Mechanism
At the molecular level, 6-Chloro-2,3-dihydrobenzofuran-3-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 6-Chloro-2,3-dihydrobenzofuran-3-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-2,3-dihydrobenzofuran-3-ol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to 6-Chloro-2,3-dihydrobenzofuran-3-ol has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of 6-Chloro-2,3-dihydrobenzofuran-3-ol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-Chloro-2,3-dihydrobenzofuran-3-ol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, 6-Chloro-2,3-dihydrobenzofuran-3-ol can affect the activity of key metabolic enzymes, thereby modulating overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-Chloro-2,3-dihydrobenzofuran-3-ol within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 6-Chloro-2,3-dihydrobenzofuran-3-ol can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 6-Chloro-2,3-dihydrobenzofuran-3-ol is essential for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications may direct 6-Chloro-2,3-dihydrobenzofuran-3-ol to specific compartments or organelles, influencing its biological effects. For example, its presence in the nucleus allows it to modulate gene expression by interacting with nuclear receptors and transcription factors.
Eigenschaften
IUPAC Name |
6-chloro-2,3-dihydro-1-benzofuran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIURKJQEFGHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


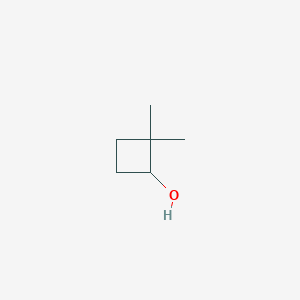
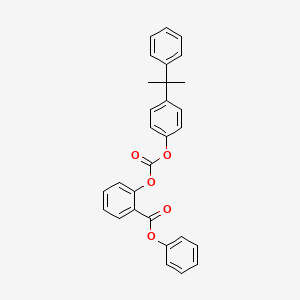
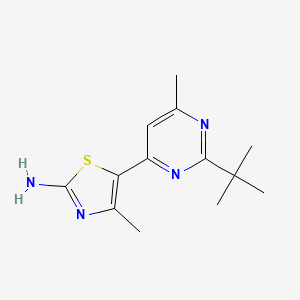
![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)
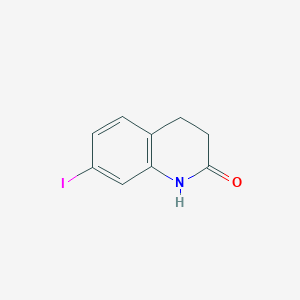
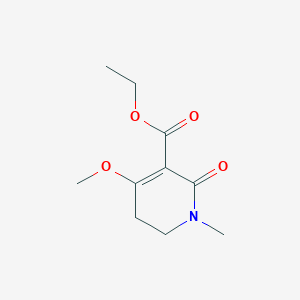
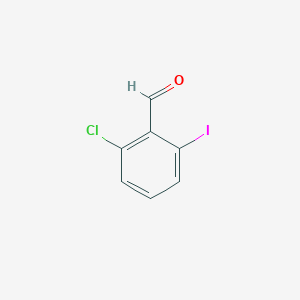

![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)
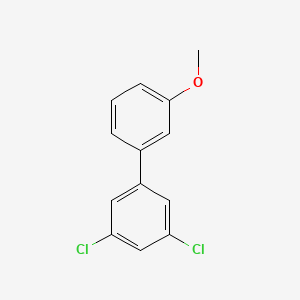

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
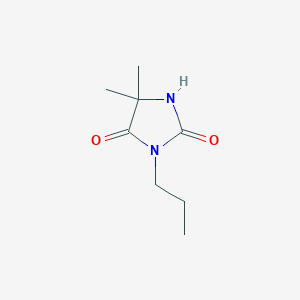
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
